5-Chloro-3-nitro-1H-indole 5-Chloro-3-nitro-1H-indole
Brand Name: Vulcanchem
CAS No.: 213542-01-9
VCID: VC3759423
InChI: InChI=1S/C8H5ClN2O2/c9-5-1-2-7-6(3-5)8(4-10-7)11(12)13/h1-4,10H
SMILES: C1=CC2=C(C=C1Cl)C(=CN2)[N+](=O)[O-]
Molecular Formula: C8H5ClN2O2
Molecular Weight: 196.59 g/mol

5-Chloro-3-nitro-1H-indole

CAS No.: 213542-01-9

Cat. No.: VC3759423

Molecular Formula: C8H5ClN2O2

Molecular Weight: 196.59 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-nitro-1H-indole - 213542-01-9

Specification

CAS No. 213542-01-9
Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
IUPAC Name 5-chloro-3-nitro-1H-indole
Standard InChI InChI=1S/C8H5ClN2O2/c9-5-1-2-7-6(3-5)8(4-10-7)11(12)13/h1-4,10H
Standard InChI Key COCDVZRHARWGKI-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Cl)C(=CN2)[N+](=O)[O-]
Canonical SMILES C1=CC2=C(C=C1Cl)C(=CN2)[N+](=O)[O-]

Introduction

Structural Properties and Physical Characteristics

5-Chloro-3-nitro-1H-indole belongs to the indole family of compounds, characterized by the presence of a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. What distinguishes this particular derivative is the presence of a chlorine atom at the fifth position and a nitro group at the third position of the indole ring. This specific substitution pattern contributes to its unique chemical behavior and potential biological activities.

The compound is identified by its CAS number 213542-01-9 and has a molecular formula of C8H5ClN2O2. With a molecular weight of 196.59 g/mol, it represents a relatively small organic molecule suitable for medicinal chemistry applications.

Physical and Chemical Properties

The physical and chemical properties of 5-Chloro-3-nitro-1H-indole play crucial roles in determining its behavior in biological systems and its utility in synthetic applications. The table below summarizes the key properties of this compound:

PropertyValue
CAS Number213542-01-9
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
IUPAC Name5-chloro-3-nitro-1H-indole
Standard InChIInChI=1S/C8H5ClN2O2/c9-5-1- (partial)
AppearanceNot specified in available data
Melting PointNot specified in available data
SolubilityNot specified in available data

The presence of both electron-withdrawing groups (chloro and nitro) affects the electron density distribution within the indole ring system, potentially influencing its reactivity in chemical transformations and interactions with biological targets.

Applications and Research Findings

5-Chloro-3-nitro-1H-indole has garnered attention primarily for its potential applications in medicinal chemistry and as a precursor in various synthetic pathways.

Structure-Activity Relationships

Understanding the relationship between the structure of 5-Chloro-3-nitro-1H-indole and its biological activity provides valuable insights for medicinal chemistry applications.

Impact of Functional Groups

The presence of both chloro and nitro groups on the indole scaffold significantly affects the compound's electronic properties and, consequently, its biological activity. The nitro group at the 3-position is strongly electron-withdrawing, potentially enhancing interactions with electron-rich biological targets.

Current Research Trends and Future Directions

Research involving indole derivatives continues to expand, with a focus on developing compounds with enhanced therapeutic properties and reduced side effects.

Synthetic Utility

The presence of both chloro and nitro functional groups provides reactive sites for further synthetic elaboration, potentially enabling the development of more complex indole-based molecules with targeted biological activities.

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